Kinetensin

Übersicht

Beschreibung

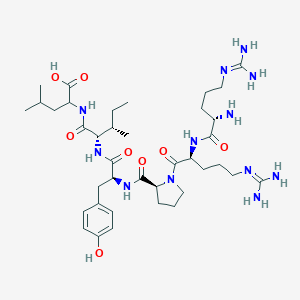

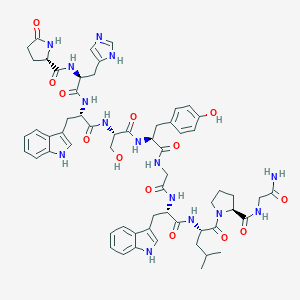

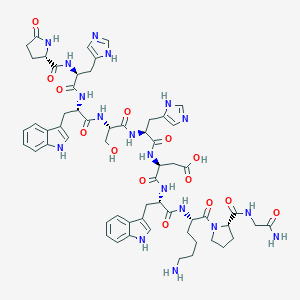

Kinetensin: ist ein Oligopeptid, das neun Aminosäuren mit der Sequenz L-Isoleucin-L-Alanin-L-Arginin-L-Arginin-L-Histidin-L-Prolin-L-Tyrosin-L-Phenylalanin-L-Leucin umfasst . Es wurde ursprünglich aus pepsinbehandeltem menschlichem Plasma isoliert und weist eine gewisse Sequenzhomologie mit dem C-terminalen Ende von Neurotensin auf . This compound ist bekannt für seine starken Histamin-freisetzenden Eigenschaften und kann als entzündungsfördernder Mediator dienen .

Vorbereitungsmethoden

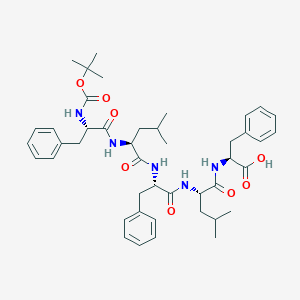

Synthesewege und Reaktionsbedingungen: Kinetensin wird typischerweise durch Festphasen-Peptidsynthese (SPPS) synthetisiert, ein Verfahren, das die sequenzielle Addition von Aminosäuren zu einer wachsenden Peptidkette ermöglicht. Der Prozess umfasst die folgenden Schritte:

Anheftung der ersten Aminosäure: an ein festes Harz.

Entschützung: des N-Terminus der Aminosäure.

Kupplung: der nächsten Aminosäure unter Verwendung von Aktivierungsmitteln wie HBTU oder DIC.

Wiederholung: der Entschützungs- und Kupplungsschritte, bis die gewünschte Peptidsequenz erreicht ist.

Spaltung: des Peptids vom Harz und abschließende Entschützung.

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet die großtechnische SPPS, wobei automatisierte Peptidsynthesizer eingesetzt werden, um hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess ist auf Effizienz und Wirtschaftlichkeit optimiert und beinhaltet häufig Hochdurchsatz-Reinigungstechniken wie HPLC (Hochleistungsflüssigkeitschromatographie), um das Endprodukt zu isolieren .

Analyse Chemischer Reaktionen

Reaktionstypen: Kinetensin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, insbesondere an den Tyrosin- und Histidinresten, was zur Bildung von reaktiven Sauerstoffspezies führt.

Reduktion: Reduktionsreaktionen können an den Disulfidbrücken auftreten, falls vorhanden, obwohl this compound typischerweise keine Cysteinreste enthält.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Wasserstoffperoxid, Persäuren.

Reduktionsmittel: Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphin (TCEP).

Substitutionsreagenzien: Aminosäurederivate, Kupplungsgruppen wie HBTU.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen oxidierte oder reduzierte Formen von this compound und verschiedene Analoga mit substituierten Aminosäuren .

Wissenschaftliche Forschungsanwendungen

Chemie: Kinetensin wird als Modellpeptid in Studien zur Peptidsynthese, Faltung und Stabilität verwendet. Seine gut definierte Sequenz macht es zu einem idealen Kandidaten für die Untersuchung des Peptidverhaltens unter verschiedenen Bedingungen .

Biologie: In der biologischen Forschung wird this compound hinsichtlich seiner Rolle bei der Histaminfreisetzung und entzündlichen Reaktionen untersucht. Es dient als Werkzeug, um die Mechanismen der Histamin-vermittelten Prozesse und allergischen Reaktionen zu verstehen .

Medizin: Die Fähigkeit von this compound, Histamin freizusetzen, hat Auswirkungen auf die Untersuchung von allergischen Reaktionen und die Entwicklung von entzündungshemmenden Medikamenten. Es wird auch auf seine potenziellen therapeutischen Anwendungen bei Erkrankungen untersucht, die mit einer Histamin-Dysregulation einhergehen .

Industrie: In der pharmazeutischen Industrie wird this compound bei der Entwicklung von Peptid-basierten Medikamenten und als Referenzverbindung in Qualitätskontrollprozessen eingesetzt .

Wirkmechanismus

This compound übt seine Wirkungen hauptsächlich durch die Freisetzung von Histamin aus Mastzellen aus. Das Peptid bindet an spezifische Rezeptoren auf der Oberfläche von Mastzellen und löst eine Kaskade intrazellulärer Ereignisse aus, die zur Histaminfreisetzung führen. Dieser Prozess beinhaltet die Aktivierung von G-Protein-gekoppelten Rezeptoren (GPCRs) und nachfolgende Signalwege, die zur Degranulation von Mastzellen und zur Freisetzung von Histamin in das umgebende Gewebe führen .

Wirkmechanismus

Kinetensin exerts its effects primarily through the release of histamine from mast cells. The peptide binds to specific receptors on the surface of mast cells, triggering a cascade of intracellular events that lead to histamine release. This process involves the activation of G-protein-coupled receptors (GPCRs) and subsequent signaling pathways that result in the degranulation of mast cells and the release of histamine into the surrounding tissues .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

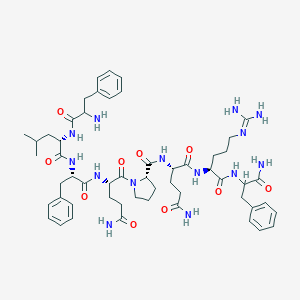

Neurotensin: Teilt eine Sequenzhomologie mit Kinetensin und hat ähnliche Histamin-freisetzende Eigenschaften.

Dynorphin: Ein Opioidpeptid mit vergleichbarer Potenz bei der Histaminfreisetzung.

Angiotensin: Ein weiteres Peptid mit strukturellen Ähnlichkeiten und biologischer Aktivität im Zusammenhang mit der Blutdruckregulation.

Einzigartigkeit: this compound ist einzigartig in seiner spezifischen Sequenz und seiner starken Histamin-freisetzenden Aktivität. Im Gegensatz zu Neurotensin ist this compound weniger potent, aber dennoch bedeutsam in seinen biologischen Wirkungen. Seine einzigartige Sequenz ermöglicht gezielte Studien an Histamin-vermittelten Prozessen und entzündlichen Reaktionen .

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H85N17O11/c1-6-32(4)45(57)52(81)66-33(5)46(75)67-38(15-10-22-63-55(58)59)47(76)68-39(16-11-23-64-56(60)61)48(77)71-42(28-36-29-62-30-65-36)53(82)73-24-12-17-44(73)51(80)70-41(27-35-18-20-37(74)21-19-35)49(78)69-40(26-34-13-8-7-9-14-34)50(79)72-43(54(83)84)25-31(2)3/h7-9,13-14,18-21,29-33,38-45,74H,6,10-12,15-17,22-28,57H2,1-5H3,(H,62,65)(H,66,81)(H,67,75)(H,68,76)(H,69,78)(H,70,80)(H,71,77)(H,72,79)(H,83,84)(H4,58,59,63)(H4,60,61,64)/t32-,33-,38-,39-,40-,41-,42-,43-,44-,45-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PANUJGMSOSQAAY-IHXGQVBNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC(C)C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CC(C)C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H85N17O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00145667 | |

| Record name | Kinetensin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00145667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1172.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Kinetensin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012988 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

103131-69-7 | |

| Record name | Kinetensin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103131697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kinetensin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00145667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Kinetensin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012988 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

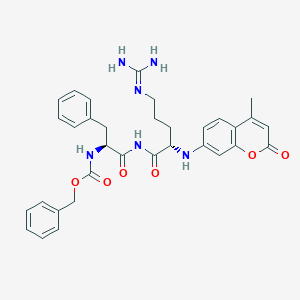

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

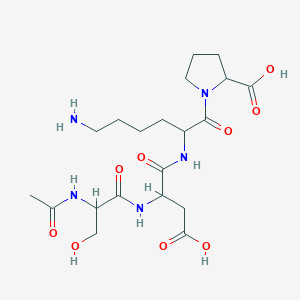

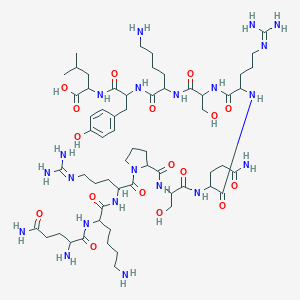

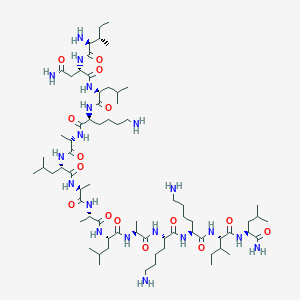

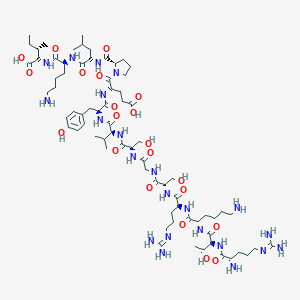

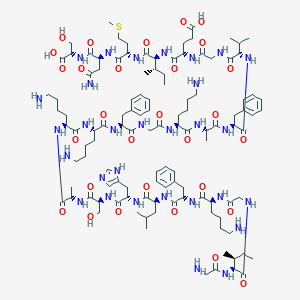

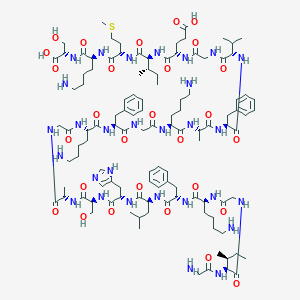

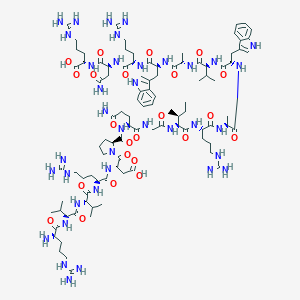

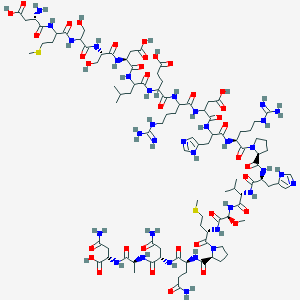

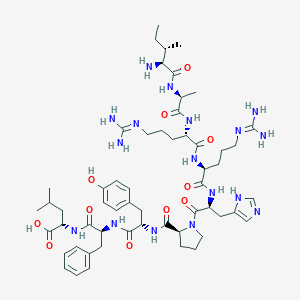

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.